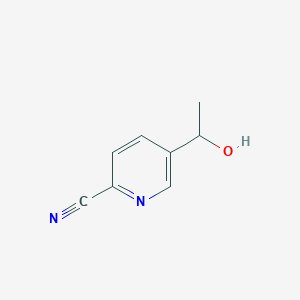
Hexanoic acid, 6-((((4-iodophenyl)methoxy)carbonyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoic acid, 6-((((4-iodophenyl)methoxy)carbonyl)amino)- is a chemical compound with the molecular formula C14H18INO4. It is a derivative of hexanoic acid, characterized by the presence of an iodophenyl group and a methoxycarbonylamino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of Hexanoic acid, 6-((((4-iodophenyl)methoxy)carbonyl)amino)- typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with hexanoic acid.
Introduction of the Iodophenyl Group: The iodophenyl group is introduced through a reaction with iodobenzene in the presence of a suitable catalyst.
Formation of the Methoxycarbonylamino Group: The methoxycarbonylamino group is formed by reacting the intermediate product with methoxycarbonyl chloride and an amine.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Hexanoic acid, 6-((((4-iodophenyl)methoxy)carbonyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Hexanoic acid, 6-((((4-iodophenyl)methoxy)carbonyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Hexanoic acid, 6-((((4-iodophenyl)methoxy)carbonyl)amino)- involves its interaction with specific molecular targets. The iodophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The methoxycarbonylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Hexanoic acid, 6-((((4-iodophenyl)methoxy)carbonyl)amino)- can be compared with other similar compounds, such as:
Hexanoic acid, 6-((((4-bromophenyl)methoxy)carbonyl)amino)-: This compound has a bromophenyl group instead of an iodophenyl group, which may result in different reactivity and biological activity.
Hexanoic acid, 6-((((4-chlorophenyl)methoxy)carbonyl)amino)-: The presence of a chlorophenyl group can also influence the compound’s properties and applications.
The uniqueness of Hexanoic acid, 6-((((4-iodophenyl)methoxy)carbonyl)amino)- lies in its iodophenyl group, which imparts distinct chemical and biological properties compared to its brominated and chlorinated analogs.
Eigenschaften
| 67987-37-5 | |
Molekularformel |
C14H18INO4 |
Molekulargewicht |
391.20 g/mol |
IUPAC-Name |
6-[(4-iodophenyl)methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C14H18INO4/c15-12-7-5-11(6-8-12)10-20-14(19)16-9-3-1-2-4-13(17)18/h5-8H,1-4,9-10H2,(H,16,19)(H,17,18) |
InChI-Schlüssel |
DPQSTRALDMSWEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC(=O)NCCCCCC(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)

![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride](/img/structure/B13780102.png)

